![molecular formula C14H17N5O B5707709 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B5707709.png)
2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide under acidic conditions. This reaction forms the tetrazole ring by cyclization.
Substitution with 2-Methylphenyl Group: The tetrazole ring is then substituted with a 2-methylphenyl group through a nucleophilic aromatic substitution reaction.
Attachment of Pyrrolidin-1-ylethanone Moiety: The final step involves the attachment of the pyrrolidin-1-ylethanone moiety to the tetrazole ring. This can be achieved through a condensation reaction between the tetrazole derivative and pyrrolidin-1-ylethanone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: Tetrazole derivatives are used in the development of new materials with unique properties, such as high energy density materials.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids and bind to enzyme active sites, inhibiting their activity. The compound may also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-Methylphenyl)-2H-tetrazol-2-yl]-N-(3-sulfamoylphenyl)acetamide
- N-benzyl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide
- 2-[5-(2-Methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide
Uniqueness
2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone is unique due to its specific substitution pattern and the presence of the pyrrolidin-1-ylethanone moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[5-(2-methylphenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-11-6-2-3-7-12(11)14-15-17-19(16-14)10-13(20)18-8-4-5-9-18/h2-3,6-7H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRUWQSVNVDLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5707631.png)
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3-CHLORO-4-METHYLBENZOATE](/img/structure/B5707642.png)
![2-[(2-Ethoxynaphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B5707655.png)
![3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B5707662.png)
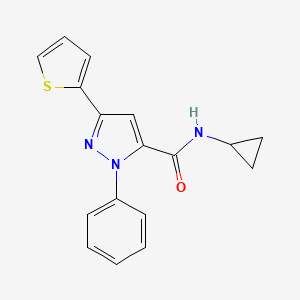

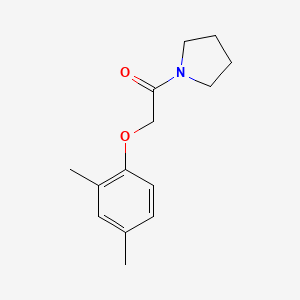
![METHYL 1-{[(FURAN-2-YLMETHYL)CARBAMOYL]METHYL}INDOLE-3-CARBOXYLATE](/img/structure/B5707681.png)
![methyl 4-[2-(mesitylamino)-2-oxoethoxy]benzoate](/img/structure/B5707689.png)
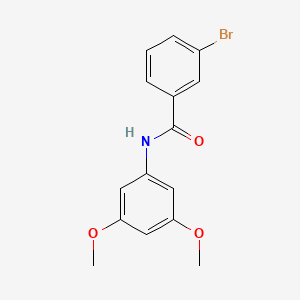
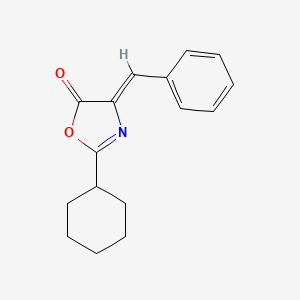
![2,2,4-Trimethyl-1-[(pyridin-2-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5707717.png)
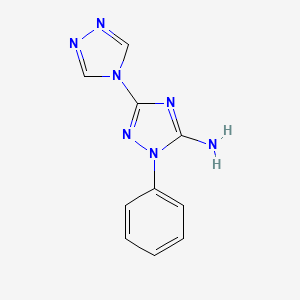
![N-{4-[(anilinocarbonothioyl)amino]phenyl}-N-methylacetamide](/img/structure/B5707732.png)
